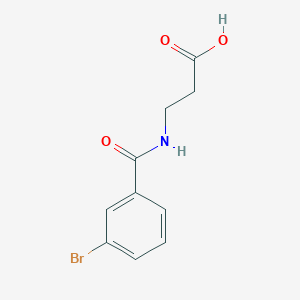

N-(3-bromobenzoyl)-beta-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-bromobenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYNGCYDCHRAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of N-(3-bromobenzoyl)-beta-alanine would be expected to show distinct signals for the protons in both the benzoyl and the beta-alanine (B559535) moieties. The aromatic protons on the 3-bromobenzoyl group would typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl and bromine substituents. The protons of the beta-alanine fragment, specifically the two methylene (B1212753) groups (-CH2-CH2-), would be expected to resonate further upfield. The methylene group adjacent to the amide nitrogen would likely appear around 3.5-4.0 ppm, while the methylene group adjacent to the carboxylic acid would be expected around 2.5-3.0 ppm. The coupling between these adjacent methylene groups would result in triplet or more complex multiplet patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The carbonyl carbons of the amide and carboxylic acid would be the most downfield signals, typically appearing in the range of 160-180 ppm. The aromatic carbons would resonate between 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the beta-alanine backbone would be found in the upfield region of the spectrum, generally between 30-50 ppm.

Currently, no experimentally verified ¹³C NMR spectrum for this compound has been found in public chemical databases.

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the adjacency of the two methylene groups in the beta-alanine chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

No 2D NMR data for this compound is publicly available.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C10H10BrNO3), the expected exact mass would be calculated based on the most abundant isotopes of each element.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for a molecule like this compound would likely involve cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the bromobenzoyl moiety.

A search of chemical literature and databases did not yield a publicly available high-resolution mass spectrum or detailed fragmentation analysis for this compound. However, the mass spectrum for the related isobutyl ester derivative is available and shows a molecular ion peak corresponding to its different molecular formula. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. In the IR spectrum of this compound, key absorption bands would be expected for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹). The aromatic C-H and C=C stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the bromobenzoyl group, a chromophore, would lead to characteristic absorption bands in the UV region, likely around 200-300 nm.

Specific, experimentally obtained IR and UV-Vis spectra for this compound are not available in the public domain. For comparison, the UV-Vis spectrum of 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide highly accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation in the solid state. It would also provide information on intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

A search of crystallographic databases reveals no published crystal structure for this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are employed to investigate the electronic properties that govern the chemical behavior of N-(3-bromobenzoyl)-beta-alanine. These studies provide a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic ground state properties of a molecule. For this compound, calculations, typically using a basis set like B3LYP/6-31G+(d,p), would be performed to predict various physicochemical parameters. nih.gov These calculations yield crucial data on the molecule's stability and electronic nature.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized, lowest-energy conformation. | (Value in Hartrees/a.u.) |

| Dipole Moment | A measure of the net molecular polarity, arising from the asymmetrical distribution of charge. | (Value in Debye) |

| Heat of Formation | The change in enthalpy when the compound is formed from its constituent elements in their standard states. | (Value in kcal/mol) |

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a smaller gap suggests higher reactivity and polarizability. nih.govnih.gov For this compound, the HOMO is expected to be localized on the electron-rich bromobenzoyl ring, while the LUMO would be distributed across the molecule's π-system.

| Descriptor | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Related to the capacity to donate electrons. | -7.4 to -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Related to the capacity to accept electrons. | -1.5 to -0.6 |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO, indicating chemical reactivity and kinetic stability. mdpi.com | 5.4 to 6.2 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map of this compound, negative potential (typically colored red) would be concentrated around electronegative atoms like the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found near the hydrogen atoms, particularly the amide and carboxylic acid protons, highlighting regions for nucleophilic interaction. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is invaluable for understanding the potential biological activity of compounds like this compound.

Given that beta-alanine (B559535) is metabolized by the enzyme β-Alanine Synthase (βAS), this enzyme represents a plausible biological target for docking studies. nih.gov Docking simulations would place this compound into the active site of βAS to predict its binding conformation. The simulation calculates a docking score and binding energy, which estimate the binding affinity. A lower binding energy (more negative value) suggests a more stable and favorable interaction between the ligand and the receptor. amazonaws.comresearchgate.net

| Parameter | Description | Illustrative Value |

|---|---|---|

| Target Protein | The biological macromolecule used in the simulation. | β-Alanine Synthase (βAS) |

| Binding Energy | The estimated free energy of binding between the ligand and the receptor. | -10 to -13 kcal/mol |

| Docking Score | A scoring function value that ranks the predicted binding poses. | (Arbitrary units, software-dependent) |

Analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound docked into an enzyme active site, several key interactions would be anticipated. The carboxylic acid and amide moieties are prime candidates for forming hydrogen bonds with polar amino acid residues. The bromophenyl ring can engage in hydrophobic and pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine, further anchoring the ligand in the binding pocket.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (-COOH), Amide (-NHCO-) | Arginine, Aspartate, Glutamate, Serine |

| Hydrophobic | Bromophenyl ring | Leucine, Valine, Alanine |

| Pi-Pi Stacking | Bromophenyl ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. This technique allows researchers to understand the conformational flexibility of a molecule over time and to simulate its interaction with biological targets, such as proteins or nucleic acids, providing insights into binding dynamics. A thorough literature search did not yield any studies that have applied MD simulations to this compound. Therefore, no data is available on its conformational landscape, dominant structural motifs, or its dynamic behavior when interacting with potential binding partners.

In Silico Prediction of Chemical Reactivity and Stability Profiles

In silico methods, which utilize computer simulations, are also employed to predict the chemical reactivity and stability of molecules. These predictions are often based on quantum chemical calculations and can provide valuable information on a compound's electronic structure, potential reaction sites, and degradation pathways. Reactivity descriptors such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and global reactivity indices (e.g., hardness, electrophilicity) are typically calculated. The search for such predictive studies on this compound was unsuccessful. As a result, there is no published data to present in a tabular format regarding its predicted reactivity or stability profile.

Without dedicated research focusing on this compound, any discussion on these specific computational topics would be purely speculative and would not meet the standards of a scientifically accurate and informative article. The scientific community has yet to publish research that would provide the necessary data to fulfill the requested detailed analysis.

In Vitro Biological Activity and Mechanistic Explorations

Evaluation of Antimicrobial Potency of Structurally Related Compounds

While no data exists for N-(3-bromobenzoyl)-beta-alanine, research on other N-benzoyl amino acid derivatives and related structures indicates a potential for antimicrobial activity.

Assessment Against Gram-Positive Bacterial Strains

Studies on various N-benzoyl derivatives of amino acids have demonstrated growth-inhibitory activity against Gram-positive bacteria. For instance, a study on 3-(2-benzoxazol-5-yl)alanine derivatives showed selective activity against the Gram-positive bacterium Bacillus subtilis. nih.gov Another study on benzyl (B1604629) α-l-rhamnopyranoside derivatives also reported some activity against Gram-positive pathogens. mdpi.com

Assessment Against Gram-Negative Bacterial Strains

The antimicrobial activity of related compounds against Gram-negative bacteria appears to be variable. While some 3-(2-benzoxazol-5-yl)alanine derivatives were found to be inactive against Escherichia coli, nih.gov certain benzyl α-l-rhamnopyranoside derivatives exhibited inhibitory effects against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. mdpi.com Additionally, some sulphonamide derivatives containing a benzothiazole (B30560) nucleus have shown activity against E. coli. ajrconline.org

Assessment Against Fungal Strains

Research on analogous compounds suggests potential antifungal properties. Several 3-(2-benzoxazol-5-yl)alanine derivatives displayed activity against the yeast Pichia pastoris and the pathogenic fungus Candida albicans. nih.gov Similarly, benzyl α-l-rhamnopyranoside derivatives were found to be more effective against fungal organisms than bacteria. mdpi.com Furthermore, novel N-aryl carbamate (B1207046) derivatives have exhibited significant antifungal activities against a range of phytopathogenic fungi. mdpi.com

Enzyme Inhibition Profiling and Mechanisms of Related Compounds

The inhibitory potential of compounds structurally similar to this compound has been explored against several enzymes.

Carbonic Anhydrase II (CA-II) Inhibition Studies

While no direct inhibition data for this compound on Carbonic Anhydrase II (CA-II) is available, the broader class of benzamide (B126) sulfonamides has been evaluated. A study on nineteen different analogues of benzamide sulfonamides revealed potent inhibitory activities against both bovine and human Carbonic Anhydrase-II. google.com The activity of these compounds is primarily attributed to the sulfonamide functional group, with substituents on the benzamide aromatic system modulating the inhibitory potential. google.com The design of selective inhibitors targeting bacterial β-CAs over human α-CAs is an area of active research, with studies on the β-CA from Acinetobacter baumannii showing distinct inhibition profiles compared to human CA isoforms. mdpi.com

Acetylcholinesterase (AChE) Inhibition Studies

There is no specific information on the Acetylcholinesterase (AChE) inhibitory activity of this compound. However, research on related benzohydrazide (B10538) derivatives has identified novel inhibitors of both AChE and Butyrylcholinesterase (BChE). nih.govresearchgate.net Molecular docking studies of these compounds suggest they may act as non-covalent inhibitors, occupying the active cavity of the enzyme. nih.gov Furthermore, the design of benzyltetrahydroprotoberberine alkaloids as AChE inhibitors has been explored, with N-benzyl derivatives showing notable activity. nih.gov

CD73 Inhibition Studies

No studies were identified that investigated the inhibitory activity of this compound against the ecto-5'-nucleotidase (CD73) enzyme. CD73 is a significant target in cancer immunotherapy due to its role in the production of immunosuppressive adenosine (B11128) in the tumor microenvironment. Research into CD73 inhibitors is an active area, with numerous compounds being explored for their therapeutic potential. However, this compound does not appear among the compounds with reported activity in the existing literature.

Investigations of Other Relevant Enzyme Systems

A thorough search did not reveal any data concerning the effects of this compound on other enzyme systems. The interaction of novel chemical entities with various enzymes is a cornerstone of drug discovery and toxicology, yet no such characterization is publicly available for this specific compound.

Antioxidant Activity Assessment in Cell-Free and Cellular Models

There is no published evidence to suggest that this compound has been evaluated for its antioxidant properties.

Free Radical Scavenging Assays

No data from common free radical scavenging assays, such as those employing DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), are available for this compound. These assays are standard methods for determining the capacity of a compound to neutralize free radicals.

Inhibition of Lipid Peroxidation

Similarly, there are no reports on the ability of this compound to inhibit lipid peroxidation. Assays that measure the prevention of lipid damage, often induced by pro-oxidants in cellular or liposomal models, have not been described for this compound.

Modulation of Protein-Protein Interactions (PPIs)

The potential for this compound to modulate protein-protein interactions remains unexplored in published research.

Inhibition of Specific Protein Interaction Pathways (e.g., p53-MDM2/MDMX)

No studies have been found that examine the effect of this compound on the critical p53-MDM2/MDMX protein-protein interaction. This pathway is a key target in oncology, as its inhibition can lead to the reactivation of the p53 tumor suppressor. While many small molecules have been designed and tested as inhibitors of this interaction, this compound is not among them.

Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature

Despite a thorough investigation of scientific databases and scholarly articles, no specific information regarding the in vitro biological activity or mechanistic explorations of the chemical compound this compound is currently available in the public domain.

Initial inquiries sought to detail the compound's interaction sites, binding mechanisms, and its effects on various cellular and physiological processes. However, these searches have not yielded any specific data for this compound. The scientific community has not published research that would allow for an analysis of its potential therapeutic or biological effects as outlined.

The planned exploration was to cover several key areas of biological research:

: This section would have delved into the specific molecular interactions of this compound. The aim was to understand how the compound binds to biological targets and the nature of these interactions.

Effects on Cellular Signaling and Physiological Processes: The investigation was intended to cover the compound's influence on:

Cytokine Expression in Macrophage Cell Lines: To determine if the compound could modulate inflammatory responses.

Gut Barrier Function and Tight Junction Protein Expression: To assess its potential impact on intestinal health.

Muscle Cell Differentiation Processes: To explore any role in muscle development or repair.

Cross-Blood-Brain Barrier Transport and Brain Carnosine Levels: To understand its ability to enter the central nervous system and affect brain biochemistry.

Without any foundational research on this compound, a detailed and scientifically accurate article on these specific topics cannot be constructed. The absence of data precludes the creation of the requested informative tables and a comprehensive list of related chemical compounds.

Further research and publication in peer-reviewed journals are necessary before a scientific profile of this compound can be established.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.